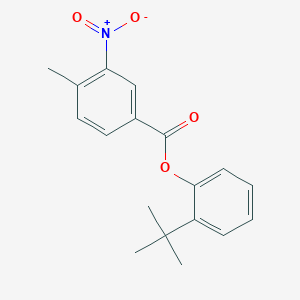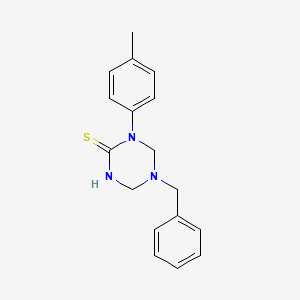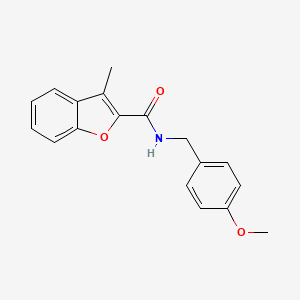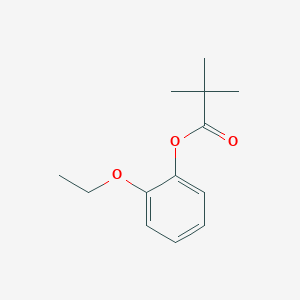
2-tert-butylphenyl 4-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-tert-butylphenyl 4-methyl-3-nitrobenzoate often involves multi-step chemical reactions, including nitration, acylation, and catalyzed reactions. For instance, compounds with similar structures have been synthesized through the reaction of nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, further characterized by spectroscopy techniques (Gholivand et al., 2009). Another related synthesis involves acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, showcasing a regioselective and efficient synthesis method (Wang, Zhang, & Fan, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, spectroscopy, and theoretical calculations. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was analyzed to reveal structural and conformational properties, showcasing disordered molecules connected via hydrogen bonds (Gholivand et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include hydrogen abstraction, oxidation, and cycloetherification. These reactions can lead to the formation of dimeric structures, quinones, and other complex molecules, as observed in studies involving indolinone nitroxides and phenoxy radicals (Carloni et al., 1993). The reaction mechanisms and structural influences on these processes are critical for understanding the chemical properties of these compounds.
Physical Properties Analysis
The physical properties of compounds like 2-tert-butylphenyl 4-methyl-3-nitrobenzoate, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. For example, the disorder in molecular structure due to rotation of tert-butyl groups affects the crystal packing and physical state (Gholivand et al., 2009).
Propiedades
IUPAC Name |
(2-tert-butylphenyl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-9-10-13(11-15(12)19(21)22)17(20)23-16-8-6-5-7-14(16)18(2,3)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVFIOYIQCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-dichloro-4-methylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methanol](/img/structure/B5660076.png)
![8-(2-cyclopenten-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660078.png)

![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-pyrrolidinamine hydrochloride](/img/structure/B5660082.png)


![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5660128.png)

![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)
![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)
![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)
![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)